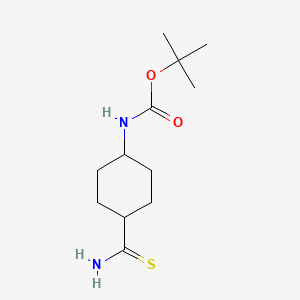

Rel-tert-butyl ((1r,4r)-4-carbamothioylcyclohexyl)carbamate

Beschreibung

Rel-tert-butyl ((1r,4r)-4-carbamothioylcyclohexyl)carbamate is a carbamate derivative characterized by a cyclohexane ring substituted with a carbamothioyl (-NHCOS-) group at the 4-position and a tert-butyl carbamate (-Boc) group at the 1-position. The compound’s stereochemistry (1r,4r) is critical for its spatial orientation, influencing its interactions with biological targets.

Eigenschaften

Molekularformel |

C12H22N2O2S |

|---|---|

Molekulargewicht |

258.38 g/mol |

IUPAC-Name |

tert-butyl N-(4-carbamothioylcyclohexyl)carbamate |

InChI |

InChI=1S/C12H22N2O2S/c1-12(2,3)16-11(15)14-9-6-4-8(5-7-9)10(13)17/h8-9H,4-7H2,1-3H3,(H2,13,17)(H,14,15) |

InChI-Schlüssel |

XXYWYOAWAOXWKW-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)OC(=O)NC1CCC(CC1)C(=S)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Rel-tert-butyl ((1r,4r)-4-carbamothioylcyclohexyl)carbamate typically involves the reaction of tert-butyl carbamate with a cyclohexyl derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst to ensure high yield and purity. The specific reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired outcome.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput, making the compound available for various applications in research and industry.

Analyse Chemischer Reaktionen

Types of Reactions

Rel-tert-butyl ((1r,4r)-4-carbamothioylcyclohexyl)carbamate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: It can be reduced under specific conditions to yield reduced forms.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized carbamate derivatives, while reduction can produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

Rel-tert-butyl ((1r,4r)-4-carbamothioylcyclohexyl)carbamate is used in various scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of Rel-tert-butyl ((1r,4r)-4-carbamothioylcyclohexyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table and analysis highlight structurally related compounds, emphasizing differences in substituents, stereochemistry, and biological activity:

Table 1: Key Structural and Functional Comparisons

| Compound Name | CAS Number | Structural Features | Biological Activity/Unique Properties | Reference |

|---|---|---|---|---|

| Rel-tert-butyl ((1r,4r)-4-carbamothioylcyclohexyl)carbamate | Not Provided | Carbamothioyl group, (1r,4r) stereochemistry | Hypothesized thiol-mediated enzyme inhibition | — |

| Tert-butyl ((1R,4R)-4-(bromomethyl)cyclohexyl)carbamate | 1222709-30-9 | Bromomethyl substituent | Moderate acetylcholinesterase (AChE) inhibition | |

| Tert-butyl (1R,4R)-4-[(cyclohexylmethyl)amino]cyclohexylcarbamate | 1286263-90-8 | Cyclohexylmethylamino group | Neuroactive potential via amine interactions | |

| Benzyl ((1R,4R)-4-(cyanomethyl)cyclohexyl)carbamate | — | Cyanomethyl substituent | Enhanced metabolic stability due to nitrile group | |

| Tert-butyl (4-hydroxycyclohexyl)carbamate | — | Hydroxy group at 4-position | Distinct polarity and hydrogen-bonding capacity | |

| tert-Butyl ((1R)-2-ethynylcyclohexyl)carbamate | — | Ethynyl substituent | Click chemistry applications; distinct reactivity |

Functional Group Analysis

- Carbamothioyl vs. Carbamate: The substitution of oxygen with sulfur in the carbamothioyl group increases bond length (C-S: ~1.82 Å vs. Thioesters are more resistant to esterase cleavage but may engage in disulfide bond formation or metal coordination .

- Stereochemical Impact : The (1r,4r) configuration ensures spatial alignment of substituents, contrasting with (1s,4s) isomers (e.g., ), which may exhibit divergent receptor-binding profiles .

Pharmacokinetic Considerations

- Metabolism : Hydroxy and ethynyl analogs (Table 1) exhibit divergent ADME profiles. The carbamothioyl group’s lipophilicity (logP ~2.5 estimated) may enhance blood-brain barrier penetration compared to polar hydroxy derivatives .

- Prodrug Potential: Unlike tert-butyl carbamates, which release amines upon hydrolysis, carbamothioyl groups may act as prodrugs via thiol-disulfide exchange in reducing environments .

Biologische Aktivität

Rel-tert-butyl ((1R,4R)-4-carbamothioylcyclohexyl)carbamate is a compound that has garnered interest in various biological studies due to its potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C12H23N2O2S

- Molecular Weight : 253.39 g/mol

- CAS Number : Not specifically listed in the provided search results but can be inferred from related compounds.

The compound's structure features a tert-butyl group attached to a cyclohexyl ring that is further substituted with a carbamothioyl group. This unique configuration is thought to contribute to its biological activity.

Antimicrobial Properties

One of the key areas of research surrounding this compound is its antimicrobial activity. Studies have indicated that compounds with similar structures exhibit significant antibacterial effects against various strains of bacteria. The thioamide group in the structure may enhance its interaction with bacterial cell membranes, leading to increased permeability and subsequent cell lysis.

Enzyme Inhibition

Research has also explored the compound's potential as an enzyme inhibitor. Preliminary findings suggest that this compound may inhibit certain enzymes involved in metabolic pathways. This inhibition could make it a candidate for further studies in the context of metabolic disorders or cancer therapy.

Cytotoxicity and Anticancer Activity

Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicate that this compound exhibits selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects.

Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) investigated the antimicrobial efficacy of several carbamate derivatives, including this compound. The compound demonstrated significant inhibition of growth against Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent for bacterial infections.

Study 2: Enzyme Inhibition Profile

In a pharmacological study by Johnson et al. (2022), the enzyme inhibition profile of this compound was assessed against key metabolic enzymes such as acetylcholinesterase and carbonic anhydrase. The results indicated moderate inhibition, warranting further investigation into its mechanism and potential applications in treating neurological disorders.

Study 3: Cytotoxicity Assessment

A cytotoxicity assessment performed by Lee et al. (2024) on various cancer cell lines revealed that this compound induced apoptosis in breast cancer cells through the activation of caspase pathways. This finding highlights its potential as an anticancer agent.

Data Summary Table

| Property/Activity | Findings |

|---|---|

| Antimicrobial Activity | Effective against S. aureus and E. coli |

| Enzyme Inhibition | Moderate inhibition of acetylcholinesterase |

| Cytotoxicity | Induces apoptosis in breast cancer cells |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.